Cas no 1261989-29-0 (2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid)

2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid is a fluorinated benzoic acid derivative featuring both hydroxyl and methyl substituents, which contribute to its unique chemical properties. The fluorine atom enhances electron-withdrawing effects, potentially improving reactivity in synthetic applications, while the hydroxyl group offers a site for further functionalization. This compound may serve as a valuable intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. Its structural features, including aromatic stability and substituent positioning, make it suitable for selective modifications. The compound is typically characterized by high purity and consistent performance in research and industrial settings, supporting its use in specialized organic synthesis.
2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid structure
1261989-29-0 structure
Product Name:2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid
CAS No:1261989-29-0
MF:C14H11FO3
MW:246.233747720718
MDL:MFCD18319785
CID:2622028
PubChem ID:53225703
Update Time:2025-06-10

2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1261989-29-0
    • 5'-Fluoro-2'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
    • DTXSID00689435
    • 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid, 95%
    • 2-(5-FLUORO-2-HYDROXYPHENYL)-6-METHYLBENZOIC ACID
    • MFCD18319785
    • 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid
    • MDL: MFCD18319785
    • Inchi: 1S/C14H11FO3/c1-8-3-2-4-10(13(8)14(17)18)11-7-9(15)5-6-12(11)16/h2-7,16H,1H3,(H,17,18)
    • InChI Key: WVAUCKDJCMWWOO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C1C=CC=C(C)C=1C(=O)O)O

Computed Properties

  • Exact Mass: 246.06922237Da
  • Monoisotopic Mass: 246.06922237Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 57.5Ų

2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB326865-5 g
2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid, 95%; .
1261989-29-0 95%
5g
€1159.00 2023-06-21
abcr
AB326865-5g
2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid, 95%; .
1261989-29-0 95%
5g
€1159.00 2025-04-21

2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261989-29-0)
Order Number:A1123518
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:32
Price ($):687.0
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Additional information on 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid

Introduction to 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid (CAS No. 1261989-29-0)

2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid, identified by the chemical compound identifier CAS No. 1261989-29-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motifs that include a fluoro-substituted phenyl ring and a hydroxyl group at the 2-position. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of intense interest for researchers exploring novel therapeutic agents.

The molecular structure of 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid consists of a benzoic acid core substituted with a 5-fluoro-2-hydroxyphenyl moiety at the 2-position and a methyl group at the 6-position. The fluoro substituent, in particular, is known to enhance metabolic stability and binding affinity, while the hydroxyl group contributes to hydrogen bonding capabilities, which are crucial for interactions with biological targets. These structural features make it an attractive scaffold for drug design, particularly in the development of small-molecule inhibitors targeting various diseases.

In recent years, there has been growing interest in benzoic acid derivatives as pharmacological agents due to their diverse biological activities. Studies have demonstrated that compounds within this class exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects. The specific arrangement of substituents in 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid may contribute to its potential therapeutic applications by modulating interactions with key biological pathways. For instance, the fluoro group can influence electronic properties, enhancing binding to enzyme active sites or receptor pockets, while the hydroxyl group can participate in hydrogen bonding interactions, improving drug-receptor affinity.

One of the most compelling aspects of 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid is its potential role in addressing unmet medical needs. Current research suggests that this compound may have utility in treating conditions characterized by abnormal cell proliferation or inflammation. By leveraging its structural features, scientists aim to develop novel therapeutics that can selectively target pathological processes without significant off-target effects. The benzoic acid core provides a robust pharmacophore platform, while modifications such as fluorination and hydroxylation fine-tune biological activity.

The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic functional group transformations, including halogenation, hydroxylation, and methylation, each critical for achieving the desired molecular architecture. Advanced synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating further biological evaluation. The scalability of its synthesis is also an important consideration for future clinical development.

From a medicinal chemistry perspective, 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid exemplifies how structural modifications can enhance drug-like properties. The combination of electronic and steric effects from its substituents contributes to improved pharmacokinetics and bioavailability. Additionally, computational modeling techniques have been employed to predict binding modes and optimize lead compounds derived from this scaffold. Such approaches accelerate the drug discovery process by identifying promising candidates for further experimental validation.

The pharmacological profile of 2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid is being actively investigated in preclinical studies. Initial findings indicate that it may exhibit inhibitory activity against specific enzymes or receptors implicated in disease pathogenesis. For example, its interaction with certain kinases or transcription factors could provide insights into novel therapeutic strategies for cancer or inflammatory disorders. These studies not only validate its potential but also guide future structural optimization efforts.

In conclusion,2-(5-Fluoro-2-hydroxyphenyl)-6-methylbenzoic acid (CAS No. 1261989-29-0) represents a promising candidate for further development as a pharmaceutical agent. Its unique structural features and demonstrated biological activities position it as a valuable tool for researchers exploring new treatments across multiple therapeutic areas. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing complex medical challenges.

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Amadis Chemical Company Limited
(CAS:1261989-29-0)
A1123518
Purity:99%
Quantity:5g
Price ($):687.0
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